Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
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Description
“Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO3 . It is also known by its IUPAC name, methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride” can be represented by the InChI code: 1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure, including information about the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride” is a solid at room temperature . Its molecular weight is 217.65 .Scientific Research Applications
Hydrogen Bond Studies
Research by Romero and Margarita (2008) focused on hydrogen bond studies in compounds synthesized from 2-amino-4-chlorophenol, 2-amino-4-tert-butylphenol, and others, which are related to Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride. This study provided insights into the formation of intra- and intermolecular hydrogen bonds in solution and established the electronic behavior of these bonds using NBO studies (Romero & Margarita, 2008).
Synthesis of Related Compounds
Teng Da-wei (2011) synthesized 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, a process involving steps similar to those used in synthesizing Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride. This work highlighted methods in synthesizing complex organic compounds, which are essential in various scientific applications (Teng Da-wei, 2011).
Anticancer Drug Synthesis
Research by Basu Baul et al. (2009) involved the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which included potassium 2-{[(E)-1-(2-hydroxyphenyl)alkylidene]amino}-4-methyl-pentanoates. These complexes were tested against various human tumor cell lines, showing potential as anticancer drugs. This study provides an example of how derivatives of Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride can be utilized in medicinal chemistry (Basu Baul et al., 2009).
Amino Acid Biosynthesis
Sauer et al. (1975) conducted a study on amino acid biosynthesis in mixed rumen cultures, which involved the incorporation of labeled acetate into amino acids. This research can provide insights into how derivatives like Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride could be metabolized in biological systems (Sauer et al., 1975).
properties
IUPAC Name |
methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCKVJUNDXPDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68697-60-9 |
Source
|
Record name | Amino-(4-hydroxy-phenyl)-acetic acid methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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